molecular formula C17H16ClNO4S B6412817 5-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1262007-09-9

5-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412817
CAS RN: 1262007-09-9
M. Wt: 365.8 g/mol
InChI Key: IRYXBLZJUVMHCV-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% (hereafter referred to as 5-Chloro-3-Phenylbenzoic acid or 5-CPB) is a synthetic compound with a wide range of applications in scientific research. It is used as an inhibitor of enzymes and receptors, as well as a modulator of many biochemical and physiological processes. 5-CPB has been studied extensively in laboratory experiments and clinical trials, and is now used in a variety of fields, including pharmacology, biochemistry, and drug discovery.

Scientific Research Applications

5-CPB has a wide range of applications in scientific research. It is used as an inhibitor of enzymes and receptors, as well as a modulator of many biochemical and physiological processes. 5-CPB has been used in studies of the pharmacology of the dopamine and serotonin receptors, as well as in studies of the structure and function of proteins and nucleic acids. In addition, 5-CPB has been used in studies of the effects of drugs on the central nervous system and cardiovascular system, as well as in studies of the metabolism of drugs and their pharmacokinetics.

Mechanism of Action

The mechanism of action of 5-CPB is not yet fully understood. However, it is believed that 5-CPB acts as an inhibitor of enzymes and receptors, as well as a modulator of many biochemical and physiological processes. 5-CPB has been shown to interact with the dopamine and serotonin receptors, as well as with proteins and nucleic acids. In addition, 5-CPB has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Biochemical and Physiological Effects
5-CPB has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 5-CPB has been shown to modulate the activity of enzymes and receptors, as well as to inhibit the activity of cytochrome P450 enzymes. In addition, 5-CPB has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-CPB has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, 5-CPB is relatively non-toxic and has low cellular toxicity. However, 5-CPB can be difficult to store, as it is sensitive to light and oxidation.

Future Directions

There are many potential future directions for 5-CPB research. One potential direction is to further explore the mechanism of action of 5-CPB, as well as to investigate the effects of 5-CPB on other biochemical and physiological processes. In addition, further research could be done to explore the potential therapeutic applications of 5-CPB, such as its use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Finally, further research could be done to explore the potential applications of 5-CPB in drug discovery and development.

Synthesis Methods

5-CPB is a synthetic compound with a relatively simple synthesis method. The synthesis of 5-CPB involves the reaction of 5-chlorobenzoic acid with 3-(pyrrolidinylsulfonyl)phenylmagnesium bromide to form the desired product in a yield of 95%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature. The product can be purified by column chromatography or recrystallization.

properties

IUPAC Name

3-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-15-9-13(8-14(10-15)17(20)21)12-4-3-5-16(11-12)24(22,23)19-6-1-2-7-19/h3-5,8-11H,1-2,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYXBLZJUVMHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692330
Record name 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1262007-09-9
Record name 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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